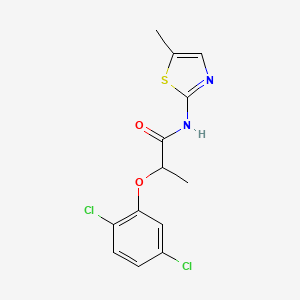

![molecular formula C15H18O2S B4623285 1-[(5,5-dimethyl-1-hexen-3-yn-1-yl)sulfonyl]-4-methylbenzene](/img/structure/B4623285.png)

1-[(5,5-dimethyl-1-hexen-3-yn-1-yl)sulfonyl]-4-methylbenzene

Vue d'ensemble

Description

1-[(5,5-dimethyl-1-hexen-3-yn-1-yl)sulfonyl]-4-methylbenzene, also known as DMH-11, is a small molecule inhibitor that has been shown to be effective against drug-resistant prostate cancer. This compound was first synthesized in 2009 by a team of researchers at the University of California, Los Angeles, and has since been the subject of numerous studies investigating its potential as a therapeutic agent.

Applications De Recherche Scientifique

Chemical Synthesis and Characterization

A new compound derived from a chemical process involving 4-methylbenzene-1-sulfonyl chloride was characterized using SCXRD studies and various spectroscopic tools. The investigation focused on understanding the structure, type, and nature of intermolecular interactions within the compound. Computational studies, including DFT/B3LYP level theory calculations, provided insights into the structural and electronic properties, with excellent agreement between computational and experimental spectral data. This research highlighted the compound's stability and reactivity, offering potential applications in chemical synthesis and material science (Murthy et al., 2018).

Environmental Science

In an environmental science context, studies on sulfate radical generation from cobalt(II)-activated peroxymonosulfate processes revealed the presence of high-valent cobalt-oxo species. This finding suggested new pathways for the oxidation of organic pollutants, with potential implications for environmental remediation technologies. The research demonstrated the capability of these species to oxidize pollutants more effectively than previously recognized methods, offering insights into advanced oxidation processes for environmental cleanup (Zong et al., 2020).

Organic Chemistry

In organic chemistry, the synthesis and application of sulfones, including the use of sulfonation and sulfation reactions, have been extensively studied. These reactions are crucial for creating various compounds with potential applications in drug development, material science, and as intermediates in organic synthesis. Research into the homogeneous reactions of dihydroxybenzene derivatives in concentrated sulfuric acid provided valuable data on isomer distributions and rate coefficients, contributing to the field's understanding of sulfonation kinetics and mechanisms (Cerfontain et al., 2010).

Material Science

In material science, the development of novel polyamides containing sulfone-ether linkages and xanthene cardo groups demonstrated the potential to create materials with enhanced solubility, processability, and thermal properties. This research provides a foundation for developing new polymeric materials for various high-performance applications, including electronics, coatings, and aerospace components (Sheng et al., 2010).

Propriétés

IUPAC Name |

1-[(E)-5,5-dimethylhex-1-en-3-ynyl]sulfonyl-4-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2S/c1-13-7-9-14(10-8-13)18(16,17)12-6-5-11-15(2,3)4/h6-10,12H,1-4H3/b12-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYXXPVUCXWIME-WUXMJOGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C=CC#CC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C=C/C#CC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

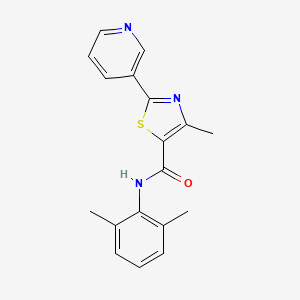

![N-methyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4623248.png)

![N-(5-chloro-2-pyridinyl)-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4623252.png)

![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B4623255.png)

![N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]-2-fluorobenzamide](/img/structure/B4623260.png)

![2-(benzylthio)-N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4623273.png)

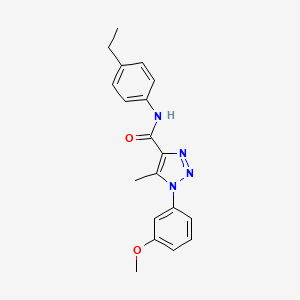

![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4623277.png)

![butyl 4-({[(3-methoxy-2-naphthoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4623286.png)

![3-(2-pyridinyl)-5-oxa-1,4-diazatricyclo[5.2.2.0~2,6~]undecan-6-ol hydrochloride](/img/structure/B4623288.png)

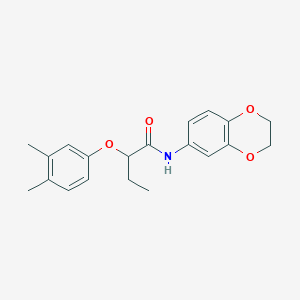

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4623294.png)

![1-(1,3-benzodioxol-5-yl)-5-{[2-(vinyloxy)ethyl]thio}-1H-tetrazole](/img/structure/B4623297.png)